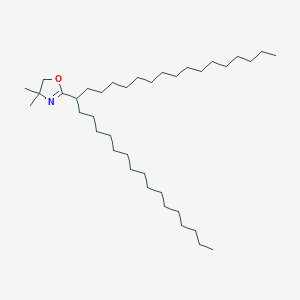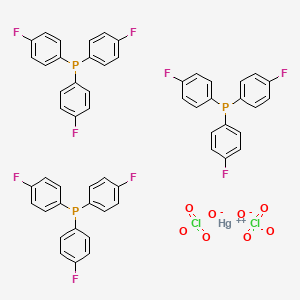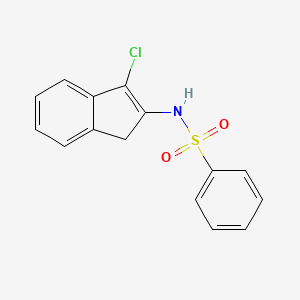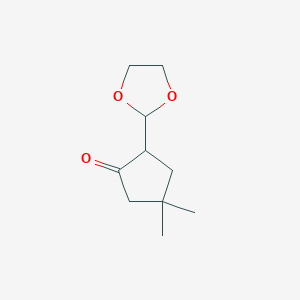
5-(2-Nitropropyl)-1,3-benzodioxole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Nitropropyl)-1,3-benzodioxole is an organic compound that belongs to the class of benzodioxoles It features a benzodioxole ring substituted with a nitropropyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Nitropropyl)-1,3-benzodioxole typically involves the nitration of a suitable precursor followed by the introduction of the propyl group. One common method involves the nitration of 1,3-benzodioxole to form 5-nitro-1,3-benzodioxole, which is then subjected to a Friedel-Crafts alkylation reaction with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and alkylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反应分析
Types of Reactions
5-(2-Nitropropyl)-1,3-benzodioxole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amine using reducing agents like sodium borohydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, ethanol.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction: 5-(2-Aminopropyl)-1,3-benzodioxole.
Substitution: Various substituted benzodioxoles depending on the nucleophile used.
科学研究应用
5-(2-Nitropropyl)-1,3-benzodioxole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5-(2-Nitropropyl)-1,3-benzodioxole involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to therapeutic effects. The benzodioxole ring may also contribute to the compound’s binding affinity and specificity for certain targets.
相似化合物的比较
Similar Compounds
5-(2-Nitropropyl)-1,3-benzodioxole: Unique due to the presence of both a nitro group and a propyl group on the benzodioxole ring.
5-Nitro-1,3-benzodioxole: Lacks the propyl group, making it less hydrophobic and potentially less bioactive.
5-(2-Aminopropyl)-1,3-benzodioxole: The reduced form of this compound, with different chemical and biological properties.
Uniqueness
This compound is unique due to its combination of a nitro group and a propyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
属性
CAS 编号 |
87095-03-2 |
|---|---|
分子式 |
C10H11NO4 |
分子量 |
209.20 g/mol |
IUPAC 名称 |
5-(2-nitropropyl)-1,3-benzodioxole |
InChI |
InChI=1S/C10H11NO4/c1-7(11(12)13)4-8-2-3-9-10(5-8)15-6-14-9/h2-3,5,7H,4,6H2,1H3 |
InChI 键 |
IPIRRNUQJDSUFK-UHFFFAOYSA-N |
规范 SMILES |
CC(CC1=CC2=C(C=C1)OCO2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Methyl-2-azabicyclo[3.2.2]non-1-ene](/img/structure/B14397633.png)



![3-[2-(3-Methylphenoxy)ethyl]aniline](/img/structure/B14397643.png)
amino}prop-2-enal](/img/structure/B14397646.png)


phosphanium bromide](/img/structure/B14397654.png)
![1-[3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]prop-1-en-2-amine](/img/structure/B14397664.png)
![2-Diazonio-1-[1-(3-methoxyphenyl)-4-oxoazetidin-2-yl]ethen-1-olate](/img/structure/B14397678.png)



